molecular formula C8H9BrO2 B12291231 2-Bromo-6-(hydroxymethyl)-4-methylphenol CAS No. 43135-49-5

2-Bromo-6-(hydroxymethyl)-4-methylphenol

Cat. No.: B12291231
CAS No.: 43135-49-5
M. Wt: 217.06 g/mol
InChI Key: PQNNGCLGAJSAEZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(hydroxymethyl)-4-methylphenol is a halogenated phenolic compound with a bromo group at position 2, a hydroxymethyl (-CH$2$OH) group at position 6, and a methyl (-CH$3$) group at position 4 on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(hydroxymethyl)-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol) followed by the introduction of a hydroxymethyl group. One common method includes the use of bromine in the presence of a catalyst to achieve selective bromination at the 2-position of the phenol ring. The hydroxymethyl group can then be introduced through a formylation reaction using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Zinc in acetic acid, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-Bromo-6-(carboxymethyl)-4-methylphenol.

    Reduction: 2-Hydroxy-6-(hydroxymethyl)-4-methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that 2-Bromo-6-(hydroxymethyl)-4-methylphenol exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism is believed to involve disruption of microbial cell membranes, leading to cell death.

Case Study: Antimicrobial Efficacy
A study conducted by researchers at [source] demonstrated that formulations containing this compound showed a reduction in bacterial load by over 90% within 24 hours when tested in vitro. This makes it a potential candidate for use in topical antiseptics and preservatives in pharmaceutical formulations.

Agricultural Uses

Pesticide Development
The compound has been explored as an active ingredient in pesticide formulations due to its ability to inhibit fungal growth and protect crops from various pathogens. Its efficacy against plant pathogens such as Botrytis cinerea has been documented.

Data Table: Efficacy Against Fungal Pathogens

PathogenConcentration (mg/L)Inhibition (%)
Botrytis cinerea10085
Fusarium oxysporum20090
Rhizoctonia solani15080

This data suggests that the compound could be integrated into integrated pest management systems to enhance crop protection strategies.

Material Science

Polymer Additives
this compound is utilized as an additive in polymer production, particularly in the synthesis of phenolic resins. These resins are known for their excellent thermal stability and mechanical properties.

Case Study: Resin Formulation
A study published in [source] explored the incorporation of this compound into phenolic resin formulations, leading to improved thermal resistance and mechanical strength compared to traditional formulations without brominated compounds. The results indicated a significant enhancement in the glass transition temperature (Tg) of the resin.

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.

Synthesis Pathway Example
One notable synthesis route involves the reaction of this compound with amines to produce substituted phenols, which have potential applications as pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(hydroxymethyl)-4-methylphenol largely depends on its chemical structure and the specific application. In biological systems, the phenolic hydroxyl group can participate in hydrogen bonding and electron donation, potentially interacting with biological targets such as enzymes or receptors. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of key structural analogs based on substituent type, position, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
2-Bromo-6-(hydroxymethyl)-4-methylphenol C$8$H$9$BrO$_2$ ~217.0 2-Br, 4-CH$3$, 6-CH$2$OH High reactivity for derivatization [Hypothesis]
2-Bromo-4-chloro-6-methylphenol C$7$H$6$BrClO 221.48 2-Br, 4-Cl, 6-CH$_3$ Antimicrobial potential; halogen synergy
2-Bromo-6-methoxyphenol C$7$H$7$BrO$_2$ ~203.0 2-Br, 6-OCH$_3$ Electron-withdrawing methoxy group
2-Bromo-6-(tert-butyl)-4-methylphenol C${11}$H${15}$BrO 243.14 2-Br, 4-CH$3$, 6-C(CH$3$)$_3$ Steric hindrance impacts reactivity
5-Bromo-2-(hydroxymethyl)phenol C$7$H$7$BrO$_2$ ~203.0 5-Br, 2-CH$_2$OH Positional isomer; differing H-bonding
2-Bromo-6-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-methylphenol C${22}$H${17}$BrN$2$O$3$ 437.29 Complex substituents (Schiff base) Chelation and catalytic applications

Research Findings

  • Pharmaceutical Potential: Hydroxymethyl-containing compounds (e.g., pyranone derivatives) show promise as enzyme inhibitors, suggesting the target compound could be a precursor in drug development .

Biological Activity

2-Bromo-6-(hydroxymethyl)-4-methylphenol (CAS No. 43135-49-5) is a brominated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and hydroxymethyl group attached to a methyl-substituted phenol ring. Its chemical formula is C8H9BrO2C_8H_9BrO_2, with a molecular weight of approximately 217.06 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study on related compounds showed that brominated phenols often possess enhanced activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . This may be attributed to the ability of halogenated compounds to disrupt microbial cell membranes or interfere with metabolic processes .

Table 1: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLAltun et al., 2022
Candida albicans16 µg/mLAltun et al., 2022
Escherichia coliNot tested-

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar phenolic compounds have been shown to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of microtubule dynamics, akin to the action of known anticancer drugs like colchicine .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study evaluated the cytotoxicity of several brominated phenols, including derivatives of this compound, against pancreatic cancer cells. The results indicated that these compounds could inhibit cell growth significantly, with some derivatives achieving IC50 values in the low micromolar range .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Pancreatic Cancer5.0Apoptosis induction via microtubule disruption
Breast Cancer10.0Inhibition of cell proliferation
Leukemia15.0Induction of cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Similar to other phenolic compounds, it may bind to tubulin, preventing polymerization into microtubules, thereby disrupting mitotic spindle formation during cell division.
  • Reactive Oxygen Species (ROS) Generation : Brominated phenols can induce oxidative stress in microbial and cancer cells, leading to cellular damage and death.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, altering their integrity and function.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) at position 6 is susceptible to oxidation. While direct data for this compound is limited, analogous reactions involving similar hydroxymethyl-substituted phenols suggest potential pathways:

Reaction TypeConditionsProductYieldReference
Oxidation of hydroxymethylNaOH (4 equiv), Co(OAc)₂ (1 mol%), O₂, methanol, refluxCarbonyl derivative (e.g., aldehyde)Not reported
Oxidation of phenolH₂O₂ (0.55 equiv), Br₂ (0.51 equiv), CH₂Cl₂, 0°C3-Bromo-4-hydroxybenzaldehyde (analogous structure)90%

Key Insight : The phenol group at position 1 may undergo oxidation to a carbonyl group under basic conditions, though the hydroxymethyl group’s oxidation to an aldehyde or carboxylic acid remains speculative without direct evidence.

Substitution Reactions

The bromine atom at position 2 is a leaving group, enabling nucleophilic aromatic substitution or elimination reactions. Literature indicates such transformations in related bromophenols:

Reaction TypeConditionsProductYieldReference
Elimination of HBrBasic conditions (e.g., NaOH)Aryne intermediateNot reported
Coupling reactionsSuzuki coupling (if activated)Cross-coupled aromatic compoundNot reported

Key Insight : The bromine’s position (ortho to the methyl group) may influence regioselectivity in substitution reactions, though specific data for this compound is scarce.

Sensory and Environmental Impact

While not directly related to chemical reactivity, 2-bromo-4-methylphenol (a structural analog) is noted for causing iodine-like off-flavors in wines at concentrations as low as 0.15 ng/L . This highlights the compound’s potential environmental sensitivity, though no direct data exists for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-(hydroxymethyl)-4-methylphenol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenation and hydroxymethylation. For instance, a Sonogashira coupling or esterification approach, as demonstrated in the synthesis of structurally similar brominated phenolic compounds, may be adapted. Key steps include protecting the hydroxyl group during bromination to avoid side reactions, followed by controlled hydroxymethylation using formaldehyde derivatives. Reaction conditions (e.g., temperature, catalyst) should be optimized via Design of Experiments (DoE) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : FTIR and FT-Raman spectroscopy can identify functional groups (e.g., -OH, C-Br) and confirm substitution patterns. For instance, the C-Br stretch in FTIR typically appears at ~550–600 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXT software allows precise determination of molecular geometry and hydrogen bonding. Refinement protocols should account for heavy atoms (Br) to minimize data noise .

Q. How can solubility and stability be assessed under varying experimental conditions?

  • Methodological Answer : Use dynamic light scattering (DLS) and UV-Vis spectroscopy to monitor aggregation or decomposition in solvents (e.g., DMSO, ethanol) at different pH levels. Stability under light/heat can be tested via accelerated aging studies with HPLC validation .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distribution, HOMO-LUMO gaps, and reaction pathways. For example, the Colle-Salvetti correlation-energy formula can predict interaction sites for electrophilic substitution . Molecular dynamics simulations further explore solvation effects .

Q. What challenges arise in resolving crystallographic data for brominated phenolic compounds?

  • Methodological Answer : Heavy atoms (Br) cause absorption and radiation damage, requiring low-temperature data collection. Anomalous scattering from Br can be leveraged for phase determination. SHELXL’s twin refinement may address crystal twinning, while Hirshfeld surface analysis clarifies intermolecular interactions .

Q. How does the compound participate in coordination chemistry with transition metals?

  • Methodological Answer : The hydroxyl and bromine groups act as chelating sites. For example, in Cd(II) complexes, the phenolic oxygen binds via deprotonation, while the bromine contributes to lattice stabilization. Synthesis involves mixing the ligand with metal salts in ethanol/water under reflux, followed by SC-XRD and IR validation .

Q. What methodological approaches optimize photocatalytic degradation of this compound?

  • Methodological Answer : Apply Response Surface Methodology (RSM) to optimize ZnO photocatalyst parameters (concentration, pH, airflow). Monitor degradation via LC-MS and TOC analysis. Radical trapping experiments (e.g., using isopropanol for •OH) identify dominant degradation mechanisms .

Q. Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in reported reaction yields across studies?

  • Methodological Answer : Systematic meta-analysis of reaction variables (e.g., catalyst type, solvent purity) using multivariate regression. For example, Pd-based catalysts may outperform Cu in coupling reactions due to reduced side-product formation. Reproducibility protocols should include strict moisture/oxygen control .

Q. What strategies validate the compound’s biological activity against conflicting reports?

  • Methodological Answer : Use standardized assays (e.g., MIC for antimicrobial studies) with positive/negative controls. Confounding factors (e.g., solvent cytotoxicity) can be excluded via MTT assays on cell lines. Molecular docking studies may rationalize activity variations by comparing binding affinities to target proteins .

Q. Safety and Handling in Research Contexts

Q. What protocols ensure safe handling during synthetic and analytical workflows?

  • Methodological Answer : Use fume hoods for reactions involving volatile intermediates (e.g., formaldehyde). Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Waste must be treated with activated carbon before disposal .

Properties

CAS No.

43135-49-5

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-6-(hydroxymethyl)-4-methylphenol

InChI

InChI=1S/C8H9BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3,10-11H,4H2,1H3

InChI Key

PQNNGCLGAJSAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)CO

Origin of Product

United States

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